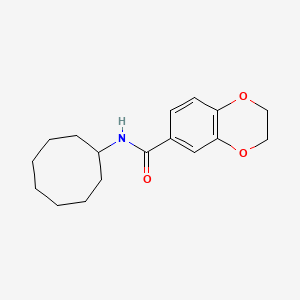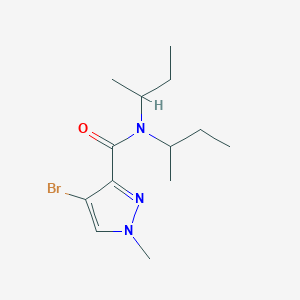
1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Overview
Description
1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP is a synthetic compound that belongs to the class of phenethylamines and is structurally related to the popular drug, MDMA.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound has been shown to exhibit high selectivity and sensitivity towards ROS, making it an ideal tool for studying oxidative stress in cells and tissues.
Another area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. This compound has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood, but it is believed to act as a radical scavenger, which can protect cells from oxidative damage. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cells and tissues. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that can help to eliminate cancer cells from the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its high selectivity and sensitivity towards ROS. This makes it an ideal tool for studying oxidative stress in cells and tissues. This compound is also relatively easy to synthesize, making it readily available for use in research.
One limitation of this compound is its potential toxicity. While it has been shown to be relatively safe in vitro, more research is needed to determine its safety in vivo. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer. More research is needed to determine its safety and efficacy in vivo, as well as its mechanism of action.
Another area of interest is its potential as a tool for studying oxidative stress in cells and tissues. This compound could be used in combination with other probes to gain a more comprehensive understanding of the role of ROS in disease processes.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research due to its unique properties and potential applications. While more research is needed to fully understand its mechanism of action and potential as a therapeutic agent, this compound represents an exciting area of research that could lead to new insights into the role of oxidative stress in disease processes.
Properties
IUPAC Name |
(Z)-1-(2,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17-10-11(9-16-17)4-6-14(18)13-8-12(19-2)5-7-15(13)20-3/h4-10H,1-3H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBPMPPIRSNUPJ-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B4647551.png)
![3-(3-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4647558.png)
![4-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B4647559.png)

![(4-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4647577.png)
![N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4647580.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B4647588.png)
![1-[3-(3-chlorophenoxy)propyl]pyrrolidine](/img/structure/B4647590.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4647592.png)
![8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4647594.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4647600.png)

![N-({1-[3-(allyloxy)benzoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4647620.png)

